molecular formula C16H16N2O B5843834 N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 83491-16-1

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B5843834
CAS No.: 83491-16-1
M. Wt: 252.31 g/mol
InChI Key: RMZWDJQFNRZMOQ-UHFFFAOYSA-N
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Description

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.126263138 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZWDJQFNRZMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355598
Record name ST009797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83491-16-1
Record name ST009797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.35 g 1,2,3,4-tetrahydroisoquinoline with 5 ml aceton was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 20 ml aceton, at ambient temperature. The reaction mixture was stirred for 45 minutes, then diluted with 150 ml water, cooled to 5° C. and the precipitated crystalline product was filtered, washed with water and dried. 1.18 g N-phenylcarbamoyl-1,2,3,4-tetrahydroisoquinoline was obtained with a melting point of 145°-146° C.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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